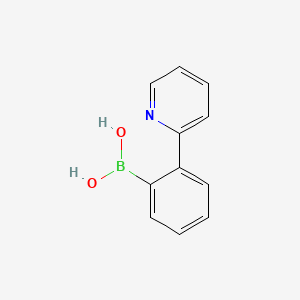

(2-(Pyridin-2-yl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-pyridin-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFOENMIVYCLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Arylboronic Acids in Modern Chemical Synthesis

Arylboronic acids have become indispensable reagents in modern organic synthesis, largely due to their unique combination of stability, reactivity, and functional group tolerance. beilstein-journals.org These compounds are generally crystalline solids that are stable to air and moisture, facilitating their handling and storage. beilstein-journals.org Their significance is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon (C-C) bonds. nih.gov This reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgnih.gov

Beyond C-C bond formation, the utility of arylboronic acids extends to the construction of carbon-heteroatom bonds, including C-N, C-O, and C-S linkages. beilstein-journals.org Their versatile reactivity, coupled with generally low toxicity, makes them highly valuable building blocks in complex molecule synthesis. beilstein-journals.org More recently, research has also shown that arylboronic acids can serve as precursors to aryl radicals under oxidative conditions, opening new avenues for chemical transformations that diverge from traditional two-electron pathways. nih.gov The properties and reactivity of arylboronic acids can be finely tuned by the substituents on the aromatic ring, making them a highly adaptable class of reagents for a myriad of synthetic challenges. beilstein-journals.org

Unique Architectural Features and Synthetic Potential of 2 Pyridin 2 Yl Phenyl Boronic Acid

(2-(Pyridin-2-yl)phenyl)boronic acid is a bifunctional molecule possessing both a phenylboronic acid moiety and a pyridine (B92270) ring. Its defining characteristic is the ortho-disubstituted pattern on the phenyl ring, which places the boronic acid group and the pyridin-2-yl substituent in close proximity. This specific arrangement has profound implications for the molecule's chemical behavior and synthetic applications.

The key architectural feature is the potential for an intramolecular dative interaction between the Lewis basic nitrogen atom of the pyridine ring and the vacant p-orbital of the Lewis acidic boron atom. d-nb.info Such B-N coordination is known to stabilize the boronic acid moiety, which is particularly relevant for 2-pyridyl boron reagents that are notoriously prone to decomposition via protodeboronation. nih.govresearchgate.net This intramolecular stabilization can influence the compound's reactivity in catalytic cycles, potentially affecting rates of transmetalation in cross-coupling reactions. d-nb.info

The synthetic potential of this compound lies primarily in its role as a sophisticated building block for constructing molecules containing the 2-phenylpyridine (B120327) scaffold. This structural motif is a cornerstone for ligands in coordination chemistry, particularly in the synthesis of emissive materials for organic light-emitting diodes (OLEDs) and in the construction of photosensitizers. The compound serves as a direct precursor to substituted 2,2'-bipyridine (B1663995) analogues and related heterocyclic systems through Suzuki-Miyaura coupling reactions. mdpi.comlboro.ac.uk

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1243264-50-7 bldpharm.comcombi-blocks.commanchesterorganics.com |

| Molecular Formula | C₁₁H₁₀BNO₂ combi-blocks.com |

| Molecular Weight | 199.02 g/mol combi-blocks.com |

| Appearance | Solid |

Overview of Research Trajectories for Pyridine Containing Boronic Acids

The study of pyridine-containing boronic acids is an active area of research, driven by the prevalence of the pyridine (B92270) ring in biologically active compounds and functional materials. nih.gov Research trajectories in this field can be broadly categorized into synthetic methodology development, stability enhancement, and novel applications.

A primary challenge has been the synthesis and handling of these compounds, especially 2-pyridylboronic acids, which exhibit limited stability. nih.govmdpi.com Consequently, a significant research effort has been directed toward developing robust synthetic methods and creating more stable boronic acid surrogates, such as N-phenyldiethanolamine boronate esters, which are stabilized by an intramolecular B-N dative bond and exhibit improved storage and handling characteristics. researchgate.net Furthermore, the development of highly active palladium catalyst systems, often employing specialized phosphine (B1218219) ligands, has been crucial for achieving efficient Suzuki-Miyaura coupling with these often-recalcitrant nucleophiles. nih.gov

Another research trajectory involves exploring the unique physicochemical properties imparted by the pyridine ring. For instance, studies have investigated the formation of hydrogen-bonded dimers in protonated pyridylboronic acids, which can influence their behavior in solution and the solid state. researchgate.net The ultimate goal of much of this research is the application of these building blocks in drug discovery and materials science. Their use in the modular synthesis of highly substituted pyridines and bipyridines provides access to a vast chemical space for creating new enzyme inhibitors, ligands for catalysis, and organic electronic materials. acs.orgmdpi.com

General Synthetic Routes to Pyridine-Containing Boronic Acids

| Method | Description |

|---|---|

| Halogen-Metal Exchange/Borylation | Reaction of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate (B1201080) ester. |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004). mdpi.com |

| C-H Borylation | Direct, iridium- or rhodium-catalyzed conversion of a pyridine C-H bond to a C-B bond using a diboron reagent. |

| Directed Ortho-Metalation (DoM) | Deprotonation of a pyridine C-H bond ortho to a directing group, followed by reaction with a borate ester. |

Scope and Objectives of the Academic Research Survey

Precursor Synthesis and Functionalization Strategies

The principal precursor for the synthesis of this compound is 2-phenylpyridine (B120327). The functionalization of this precursor is a critical step that dictates the subsequent boronation strategy. A common approach involves the introduction of a halogen atom, typically bromine or iodine, onto the phenyl ring at the ortho position relative to the pyridine (B92270) ring. This creates a reactive handle for classic cross-coupling or metal-exchange reactions.

For instance, 2-(2-bromophenyl)pyridine (B174913) is a key intermediate. Its synthesis can be achieved through methods such as the Suzuki-Miyaura coupling between 2-bromopyridine (B144113) and 2-bromophenylboronic acid or via a radical reaction involving 2-aminopyridine (B139424) and an appropriate phenyl precursor. Functionalization can also be designed to facilitate modern C-H activation/borylation reactions, where specific directing groups can be temporarily installed on the precursor to guide the borylation to the desired position.

Targeted Boronation Approaches

The introduction of the boronic acid moiety onto the 2-phenylpyridine scaffold can be accomplished through several targeted methods. These range from traditional organometallic routes to modern, more efficient catalytic strategies.

Metal-Catalyzed Boronation Reactions

Transition metal catalysis provides a powerful tool for the synthesis of arylboronic acids. The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of a haloarene with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov In this context, 2-(2-bromophenyl)pyridine can be coupled with B₂pin₂ in the presence of a palladium catalyst and a base to yield the corresponding pinacol (B44631) boronate ester, which is then hydrolyzed to the boronic acid.

Another significant metal-catalyzed approach is the direct C-H borylation, often catalyzed by iridium or rhodium complexes. researchgate.netarkat-usa.org These reactions offer an atom-economical route by directly converting a C-H bond to a C-B bond, bypassing the need for a pre-halogenated substrate. nih.govresearchgate.net The pyridine nitrogen atom in 2-phenylpyridine can act as a directing group, guiding the borylation to the ortho-position of the phenyl ring with high regioselectivity. researchgate.netrsc.org

Table 1: Examples of Metal-Catalyzed Boronation Reactions

| Starting Material | Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(2-Bromophenyl)pyridine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ / KOAc | This compound pinacol ester | Good | nih.gov |

| 2-Phenylpyridine | Bis(pinacolato)diboron | [Ir(cod)OMe]₂ / dtbpy | This compound pinacol ester | High | researchgate.net |

| 2-Arylpyridines | Pinacolborane | Pd(OAc)₂ / Ligand | ortho-Borylated 2-arylpyridines | Moderate to good | rsc.org |

Note: This table is illustrative. Specific yields and conditions can vary based on the detailed experimental setup.

Halogen-Metal Exchange and Subsequent Boron Quenching Methodologies

The halogen-metal exchange is a classical and reliable method for preparing organometallic reagents, which can then be trapped with an electrophilic boron source. arkat-usa.orgwikipedia.org This strategy is widely used for the synthesis of this compound from a halogenated precursor like 2-(2-bromophenyl)pyridine. nih.govarkat-usa.org

The process typically involves reacting the aryl halide with a strong organometallic base, most commonly an organolithium reagent such as n-butyllithium, at low temperatures (e.g., -78 °C). nih.govwikipedia.orgchemicalbook.com This generates a highly reactive aryllithium species. This intermediate is then quenched by adding a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. chemicalbook.comwikipedia.org Subsequent acidic hydrolysis of the boronate ester furnishes the final this compound. wikipedia.org Grignard reagents, prepared by reacting the aryl halide with magnesium metal, can also be used in a similar fashion. nih.govharvard.edu

Table 2: Halogen-Metal Exchange for Boronic Acid Synthesis

| Halogenated Precursor | Metalating Agent | Boron Source | Key Intermediate | Reference |

|---|---|---|---|---|

| 2-(2-Bromophenyl)pyridine | n-Butyllithium | Triisopropyl borate | 2-(Pyridin-2-yl)phenyllithium | nih.govchemicalbook.com |

| 2-(2-Iodophenyl)pyridine | Isopropylmagnesium chloride | Trimethyl borate | 2-(Pyridin-2-yl)phenylmagnesium chloride | nih.govclockss.org |

| Aryl Halides | Lithium Metal | Trialkyl borates | Aryllithium species | wikipedia.org |

Note: This table outlines the general components of the reaction.

Direct C-H Borylation Strategies

Direct C-H borylation has emerged as a highly efficient and step-economical method for synthesizing arylboronic acids. rsc.org This approach avoids the separate synthesis of halogenated or organometallic precursors. nih.gov For 2-phenylpyridine, the iridium-catalyzed C-H borylation is particularly effective. researchgate.net The reaction's regioselectivity is often governed by steric factors, but in the case of 2-phenylpyridine, the nitrogen atom of the pyridine ring directs the iridium catalyst to activate the C-H bond at the ortho-position of the phenyl ring. researchgate.netrsc.org

Metal-free C-H borylation strategies have also been developed. For example, using highly electrophilic boron reagents like BBr₃, the pyridine nitrogen can act as a Lewis basic directing group, facilitating an electrophilic aromatic substitution on the adjacent phenyl ring to install the boron moiety. nih.gov

Functional Group Transformations and Derivatizations on the this compound Scaffold

This compound is a versatile intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. wikipedia.orgrsc.org In these reactions, the boronic acid is coupled with various organic halides or triflates in the presence of a palladium catalyst and a base, enabling the synthesis of complex biaryl and poly-heteroaryl structures. researchgate.netarkat-usa.org

Beyond its use in cross-coupling, the boronic acid group itself can be transformed. For instance, halodeboronation can be performed using reagents like aqueous bromine or iodine to replace the boronic acid group with a halogen, providing a route to other functionalized derivatives. wikipedia.org The boronic acid can also be converted into boronic esters by condensation with alcohols or diols, which can offer improved stability and solubility. wikipedia.org Furthermore, the pyridine and phenyl rings of the scaffold can undergo various functionalizations, such as electrophilic substitution or nucleophilic aromatic substitution, provided the reaction conditions are compatible with the boronic acid moiety.

Isolation, Purification, and Structural Characterization Methodologies

The purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature. wikipedia.org Common purification methods include recrystallization from suitable solvents like water, benzene, or ethyl acetate (B1210297). researchgate.net Column chromatography on silica (B1680970) gel is also frequently employed, sometimes with the eluent modified with a small amount of acid or base to improve separation. researchgate.net An alternative purification strategy involves converting the crude boronic acid into a stable boronate ester (e.g., with pinacol or N-methyl-diethanolamine), purifying the ester by chromatography, and then hydrolyzing it back to the pure boronic acid. google.comnih.gov

The structural characterization of this compound and its derivatives relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. ¹¹B NMR is particularly crucial for confirming the presence and electronic environment of the boron atom. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition. mdpi.com

X-ray Crystallography : Single-crystal X-ray diffraction can provide unambiguous proof of the molecular structure, including bond lengths and angles, and information about intermolecular interactions like hydrogen bonding in the solid state. wikipedia.org

Role as a Coupling Partner in Cross-Coupling Reactions

This compound and its derivatives are valuable coupling partners in a variety of metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the pyridyl nitrogen can influence the reactivity of the boronic acid and the stability of intermediates, presenting both opportunities and challenges in catalyst development.

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound

The Suzuki-Miyaura reaction stands as one of the most powerful methods for the construction of biaryl compounds. While 2-pyridylboronic acids are notoriously unstable and can be challenging coupling partners, the this compound scaffold offers a more stable alternative for the synthesis of complex arylpyridine structures.

The utility of this compound and its analogues has been demonstrated in couplings with a range of aryl and heteroaryl halides. Research has shown that these reactions can tolerate a variety of functional groups on both the boronic acid and the coupling partner. For instance, substituted 2-arylpyridines can be synthesized in modest to good yields. uab.cat The coupling of 2-pyridyl MIDA boronates, which are air-stable precursors to the corresponding boronic acids, has been shown to be effective with a broad scope of aryl chlorides, bromides, and triflates. nih.gov

A study on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various (hetero)aryl boronic acids and esters has provided insights into the substrate scope, yielding 2-arylpyridines in yields ranging from 5% to 89%. uab.cat The reaction conditions often require careful optimization depending on the specific substrates used.

| Boronic Acid/Ester | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| This compound | Aryl Bromide | Pd(dppf)Cl₂ | 2-Aryl-phenylpyridine | 75 | uab.cat |

| This compound | Aryl Chloride | Pd(dppf)Cl₂ | 2-Aryl-phenylpyridine | 60 | uab.cat |

| 2-Pyridyl MIDA boronate | Deactivated Aryl Chloride | Pd₂(dba)₃ / Ligand | 2-Arylpyridine | 85 | nih.gov |

| 2-Pyridylboronate (PDEA stabilized) | Aryl Iodide | Pd Catalyst / Cu(I) salt | 2-Arylpyridine | 89 | researchgate.net |

This table is illustrative and compiles data from related 2-pyridyl boronic acid derivatives to show representative scope.

The successful cross-coupling of this compound and related 2-pyridylboron reagents is highly dependent on the catalytic system employed. Due to the inherent instability and potentially poor reactivity of 2-pyridyl organoboron compounds, significant effort has been dedicated to optimizing palladium-based catalysts. researchgate.net

Key to achieving high efficiency is often the choice of both the palladium precursor and the ancillary ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu laboratories (e.g., XPhos, SPhos), have been shown to be effective in promoting the coupling of challenging substrates, including heteroaryl boronic acids. researchgate.netnih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of 2-pyridylboronic esters, highly active and air-stable phosphine chloride and oxide ligands have also been developed, providing a convenient protocol with wide potential applications. nih.gov

In some cases, the addition of a co-catalyst, such as a copper(I) salt, has been found to be essential for efficient coupling, particularly when using stabilized 2-pyridylboronate esters. researchgate.net The development of palladium precatalysts that rapidly generate the active Pd(0) species under mild conditions is crucial to outcompete the decomposition of the unstable boronic acid. researchgate.net Supported palladium catalysts, such as those on phosphine periodic mesoporous organosilica, have also been explored to facilitate catalyst separation and reuse. researchgate.netnih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The transmetalation step is often considered the rate-determining step and has been the subject of extensive mechanistic investigation. illinois.edursc.orgnih.gov For pyridyl-containing boronic acids, the mechanism can be more complex. The Lewis basic nitrogen atom of the pyridine ring can potentially coordinate to the palladium center, influencing the energetics of the catalytic cycle.

Studies on the transmetalation step involving bromopyridine compounds and phenylboronic acid have led to the identification of transient intermediates. uab.cat DFT calculations have suggested the formation of a boronate complex coordinated to the palladium center through an oxygen atom. uab.cat Two main pathways for transmetalation are often considered: one involving the reaction of a palladium halide complex with a boronate species (formed by the reaction of the boronic acid with a base), and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.gov The dominant pathway can depend on the specific reaction conditions, including the base, solvent, and ligands used. The instability of 2-pyridylboronic acids is a critical factor, and understanding the pathways of protodeboronation is key to designing effective catalytic systems. nih.gov

Other Metal-Catalyzed Cross-Coupling Formations

While palladium catalysis is predominant, other transition metals have been explored for cross-coupling reactions involving arylboronic acids. Nickel, being a more earth-abundant and cost-effective metal, has garnered significant attention as a catalyst for Suzuki-Miyaura type reactions. Nickel catalysts have been shown to be effective in the cross-coupling of phenols and arylboronic acids, including 2-heterocyclic boronic acids. rsc.org Nickel-catalyzed arylations of pyridinium (B92312) ions with arylzinc reagents, which can be derived from arylboronic acids, have also been reported. nih.gov Furthermore, nickel catalysis has been employed for the cross-coupling of 2-pyridylpyridones with arylboronic acids through C-N bond activation. nih.gov

Rhodium has also been utilized in catalytic reactions with arylboronic acids. Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been developed, although pyridine-based boronic acids can be challenging substrates. nih.govresearchgate.net Modifications, such as the introduction of a chlorine atom at the 2-position of the pyridine ring, can improve reactivity in rhodium-catalyzed couplings. nih.gov

Directing Group Capabilities in C-H Activation and Functionalization

The pyridyl group in this compound can act as a directing group in transition-metal-catalyzed C-H activation and functionalization reactions. This strategy allows for the selective formation of new bonds at positions that would otherwise be unreactive. The nitrogen atom of the pyridine ring can coordinate to the metal center, bringing it in proximity to a specific C-H bond and facilitating its cleavage.

Palladium-catalyzed C-H functionalization has been extensively studied using pyridine as a directing group. beilstein-journals.orgresearchgate.netrsc.org This approach has been applied to the arylation, olefination, and amination of C-H bonds ortho to the directing group. While direct examples utilizing this compound as the substrate for C-H functionalization are less common, the principle is well-established with structurally similar 2-arylpyridine compounds. The boronic acid moiety could potentially be installed after a C-H functionalization step or be present during such a transformation, provided it is compatible with the reaction conditions.

The development of bidentate directing groups, such as those incorporating a pyridine ring, has been instrumental in advancing the field of C-H activation. These directing groups often lead to higher reactivity and selectivity compared to their monodentate counterparts.

Ortho-Directed C-H Borylation

The pyridine moiety within 2-arylpyridine structures serves as a powerful directing group for the selective borylation of the C-H bond at the ortho-position of the phenyl ring. This transformation is a highly efficient method for synthesizing valuable arylboronate intermediates. Various transition metal-catalyzed systems have been developed to achieve this site-selective functionalization.

Palladium catalysis has been shown to be effective for the ortho-C-H borylation of 2-phenylpyridine derivatives. rsc.orgnih.gov One strategy involves the use of a palladium acetate (Pd(OAc)₂) catalyst with a Lewis acidic boron reagent like 9-borabicyclo[3.3.1]nonane (9-BBN). rsc.org In this approach, the electron pair of the pyridine nitrogen coordinates to the boron reagent, which in turn facilitates the palladium-catalyzed C-H activation at the ortho-position. rsc.org This reaction can proceed under mild conditions, even at room temperature. nih.gov

Iridium-based catalysts are also widely used for C-H borylation. While the borylation of simple pyridines can be challenging due to catalyst inhibition by the nitrogen lone pair, the presence of a substituent at the C-2 position, such as the phenyl group in 2-phenylpyridine, can overcome this issue. rsc.org The pyridine acts as a directing group, guiding the iridium catalyst to the nearby C-H bond on the phenyl ring. mdpi.com This chelate-assisted approach favors the formation of a stable five-membered cyclometallated intermediate, which drives the regioselectivity of the reaction. rsc.orgmdpi.com

Furthermore, metal-free conditions have been developed for the ortho-C-H borylation of related compounds like 2-phenylthiopyridines using boron tribromide (BBr₃), demonstrating the strong directing effect of the pyridine group even in the absence of a transition metal. acs.org

| Catalyst/Reagent | Boron Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | 9-BBN | 2-Arylpyridines | Lewis acid-base interaction between pyridine and boron reagent directs catalysis. Proceeds under mild conditions. | rsc.org |

| [Ir(OMe)(COD)]₂ / Ligand | B₂pin₂ or HBpin | 2-Phenylpyridines, Anilines | Chelate-directed mechanism via cyclometallated intermediate. N-bearing group directs ortho-borylation. | mdpi.com |

| BBr₃ (Metal-Free) | BBr₃ | 2-Phenylthiopyridines | Demonstrates strong directing effect of the pyridine moiety without a transition metal catalyst. | acs.org |

Regioselective Functionalization Enabled by the Pyridine Moiety

The directing influence of the pyridin-2-yl group extends beyond borylation to other important C-C bond-forming reactions. This moiety can effectively guide the regioselective alkylation and arylation of C-H bonds on adjacent or linked aromatic systems.

Palladium-catalyzed oxidative coupling reactions have been successfully employed to functionalize pyridin-2-yl-substituted heterocycles. nih.gov For instance, heterocycles such as thiophenes, pyrroles, and furans bearing a pyridin-2-yl substituent undergo regioselective alkylation with alkylboronic acids. The reaction, catalyzed by palladium, uses oxidants like silver carbonate (Ag₂CO₃) to facilitate the C-H functionalization at a specific position on the heterocycle, directed by the coordinating pyridine ring. nih.gov

Similarly, palladium-catalyzed alkylation of both sp² and sp³ C-H bonds can be directed by a pyridine group. semanticscholar.org Mechanistic studies indicate that a σ-chelating heteroatom, such as the nitrogen in pyridine, favors the C-H activation process. This allows for the direct coupling of C-H bonds with organoboron reagents like methylboroxine (B14396386) and other alkylboronic acids. semanticscholar.org

| Substrate | Reagent | Catalyst System | Product | Yield Range | Reference |

|---|---|---|---|---|---|

| 2-(Thiophen-2-yl)pyridine | Alkylboronic acids | Pd(OAc)₂ / Ag₂CO₃ | 2-(5-Alkylthiophen-2-yl)pyridine | 36-99% | nih.gov |

| 1-Methyl-2-(pyrrol-2-yl)pyridine | Alkylboronic acids | Pd(OAc)₂ / Ag₂CO₃ | 2-(5-Alkyl-1-methylpyrrol-2-yl)pyridine | 36-99% | nih.gov |

| 2-(Furan-2-yl)pyridine | Alkylboronic acids | Pd(OAc)₂ / Ag₂CO₃ | 2-(5-Alkylfuran-2-yl)pyridine | 36-99% | nih.gov |

| 2-Phenylpyridine | Methylboroxine | Pd(OAc)₂ / Cu(OAc)₂ | 2-(2-Methylphenyl)pyridine | - | semanticscholar.org |

Mechanistic Insights into Directed C-H Activation

The mechanism of C-H activation directed by the pyridine in 2-phenylpyridine and related substrates has been a subject of detailed investigation. Studies reveal distinct pathways depending on the metal catalyst and reagents involved.

For iridium catalysts with certain pincer ligands, a novel mechanism for C-H activation has been elucidated. researchgate.netacs.org In this pathway, the critical step involves the coordination of the pyridine's nitrogen atom to a Lewis acidic boron center on the pincer ligand, which is itself bound to the iridium. This coordination activates the substrate and facilitates the subsequent insertion of the iridium metal into the ortho C-H bond of the pyridine ring. researchgate.netacs.org This represents a different directional topology compared to conventional mechanisms where the directing group coordinates directly to the metal center that breaks the C-H bond. researchgate.net

In palladium-catalyzed C-H arylations directed by pyridine, mechanistic studies suggest a different pathway. nih.gov Kinetic analyses of the reaction between 3-methyl-2-phenylpyridine (B78825) and a diaryliodonium salt point to a turnover-limiting step involving the oxidation of a dimeric palladium(II) species. This has led to the proposal of a bimetallic, high-oxidation-state palladium intermediate as a key species in the catalytic cycle. nih.gov Kinetic isotope effect (KIE) studies further support the proposed mechanisms. For example, in Pd-catalyzed alkylations, different KIE values were observed when using methylboroxine versus alkylboronic acids, suggesting two distinct C-H activation pathways are operative. semanticscholar.org

| Catalyst System | Key Mechanistic Feature | Proposed Intermediate | Supporting Evidence | Reference |

|---|---|---|---|---|

| Iridium-PBP Pincer Complex | Boryl-directed C-H activation; pyridine coordinates to boron first. | (PBP)IrCO-pyridine complex | Experimental and theoretical studies. | researchgate.netacs.org |

| Palladium(II) Acetate | Turnover-limiting oxidation of the Pd catalyst. | Bimetallic high oxidation state Pd species. | Kinetic studies, Hammett analysis. | nih.gov |

| Palladium(II) Acetate | Two distinct C-H activation pathways depending on the boron reagent. | Dimeric palladacycle | Kinetic Isotope Effect (KIE) studies. | semanticscholar.org |

Catalytic Roles Beyond Cross-Coupling (e.g., Lewis Acid Catalysis)

The structure of this compound, with its proximate Lewis basic nitrogen and Lewis acidic boron center, makes it a candidate for acting as a bifunctional catalyst, particularly as a Lewis acid catalyst. Boronic acids, in general, can function as Lewis acids by accepting a pair of electrons into the vacant p-orbital of the boron atom. mdpi.com This acidity can be significantly enhanced through intramolecular coordination.

In this compound, the nitrogen of the pyridine ring can coordinate internally to the boron atom. This intramolecular interaction increases the Lewis acidity of the boron center, making it a more effective catalyst for reactions involving the activation of Lewis basic substrates, such as carbonyl compounds. nih.gov This principle has been demonstrated with analogous compounds. For example, 2-formylphenylboronic acid shows dramatically accelerated oxime formation due to the presence of the boronic acid, which activates the aldehyde group. nih.gov Similarly, other ortho-substituted phenylboronic acids have been used to catalyze reactions like the site-selective acylation of carbohydrates and Beckmann rearrangements. nih.gov

While specific studies detailing the use of this compound as a Lewis acid catalyst are emerging, its structure strongly suggests potential in this area. It could be applied to activate carbonyls, alcohols, or other functional groups in a variety of organic transformations, operating through a mechanism where the substrate is activated by coordination to the bifunctional N-B system.

Chelation and Coordination Modes of the Pyridine-Boronic Acid Motif

The pyridine-boronic acid motif inherent in this compound allows for a variety of coordination behaviors with metal centers. The nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group can act as donor sites, leading to different coordination modes.

Monodentate vs. Bidentate vs. Multidentate Coordination

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. libretexts.org

Monodentate ligands bind to a metal center through a single donor atom. libretexts.org In the case of this compound, this could occur through the nitrogen of the pyridine ring.

Bidentate ligands possess two donor atoms that can coordinate to the same metal center, forming a chelate ring. libretexts.orgnih.gov this compound can act as a bidentate ligand by coordinating through the pyridinyl nitrogen and one of the boronic acid's oxygen atoms. This chelation enhances the stability of the resulting complex.

Multidentate ligands (or polydentate ligands) have more than two donor atoms and can form multiple chelate rings with a metal ion. libretexts.org While this compound itself is primarily considered a bidentate ligand, its derivatives can be designed to exhibit higher denticity.

The coordination behavior can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Influence of Boronic Acid Group on Metal Complex Stability

The boronic acid group plays a crucial role in the stability of metal complexes. Boronic acids are known to be relatively stable and generally non-toxic. nih.gov Their stability can be further enhanced by intramolecular coordination. For instance, the presence of a nearby coordinating group, such as the pyridine nitrogen in this compound, can increase the stability of the boronic acid moiety. pnas.orgnih.gov This intramolecular interaction can diminish the electron density on the boron atom, thereby increasing its resistance to oxidation. pnas.orgnih.gov

The formation of a chelate ring upon bidentate coordination of the pyridine-boronic acid motif significantly enhances the thermodynamic stability of the metal complex, an effect known as the chelate effect. researchgate.net This increased stability is a key factor in the utility of these complexes in various applications.

Design and Synthesis of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final structure and properties of the complex.

One common synthetic approach is the condensation reaction between the ligand and a metal precursor. For example, Schiff base ligands derived from related pyridine-containing compounds have been used to synthesize binuclear metal complexes. scirp.orgresearchgate.net The synthesis of aryl boronic acids, including those with heterocyclic substituents like pyridine, can be achieved through methods like the electrophilic trapping of arylmetal intermediates with borate esters. nih.gov

The versatility of boronic acids allows for their incorporation into more complex ligand systems. For instance, boronic acid-substituted polypyridyl complexes of ruthenium(II) and iridium(III) have been synthesized and used as building blocks for multimetallic assemblies. rsc.org

Application of this compound-Metal Complexes in Homogeneous Catalysis

Metal complexes containing boronic acid functionalities are valuable in homogeneous catalysis. chemscene.com The unique electronic and steric properties of the this compound ligand can be tuned to influence the catalytic activity and selectivity of the metal center.

A significant application of organoboron compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming new carbon-carbon bonds. nih.gov The boronic acid group in this compound can participate directly in such coupling reactions. For example, palladium-catalyzed aerobic alkene arylboration allows for the formal insertion of an alkene into an Ar-B bond, generating an alkyl boronic ester from an aryl boronic acid. acs.org

Furthermore, the pyridine moiety can act as a directing group, influencing the regioselectivity of catalytic transformations. The ability to fine-tune the ligand environment around the metal center is a key principle in designing effective homogeneous catalysts.

Supramolecular Assembly and Self-Assembly Processes Directed by this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent building block for supramolecular assembly due to its ability to participate in various intermolecular interactions.

The boronic acid group is a versatile functional group for self-assembly, capable of forming reversible covalent bonds with diols and acting as a hydrogen bond donor and acceptor. msu.edunih.govrsc.org The pyridine ring provides an additional site for hydrogen bonding (O-H···N) and metal coordination. nih.govresearchgate.net

These interactions can direct the formation of well-defined supramolecular architectures such as discrete molecular assemblies, polymers, and extended networks. msu.eduresearchgate.netrsc.orgpsu.edu For instance, the interplay between the boronic acid's hydrogen-bonding capacity and the coordinating ability of the pyridine can lead to the formation of complex structures like ladder-like hydrogen-bonded motifs and catemers. researchgate.net The self-assembly process can be influenced by the conformation of the boronic acid group (syn or anti) and the presence of other functional groups. nih.gov The reversible nature of these interactions allows for self-correction and the thermodynamic formation of the most stable assembly. rsc.org

Advanced Organic Synthesis and Material Precursor Applications of 2 Pyridin 2 Yl Phenyl Boronic Acid

Utilization as a Versatile Building Block for Complex Polyaromatic Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and (2-(Pyridin-2-yl)phenyl)boronic acid is an excellent substrate for these transformations. nih.gov This palladium-catalyzed reaction enables the efficient coupling of the boronic acid with a wide range of organic halides and triflates, providing a direct route to complex biaryl and polyaromatic systems. nih.govacs.org The presence of the pyridyl group within the boronic acid structure introduces a heteroatomic element that can influence the electronic properties and three-dimensional structure of the resulting polyaromatic compound.

Research has demonstrated that pyridylboronic acids can be effectively coupled with heteroaryl halides to synthesize highly substituted bipyridines and other complex heterocyclic structures. acs.org The reaction conditions for such couplings are often mild and tolerant of various functional groups. For instance, the coupling of arylboronic acids with bromopyridylcarboxylic acids has been achieved using palladium catalysts, with yields being dependent on the specific substitution patterns of the coupling partners. acs.org The inherent reactivity of the boronic acid functional group makes it a reliable component in multi-step syntheses aimed at constructing large, conjugated systems. For example, it serves as a key precursor in the synthesis of specialized porphyrin isomers, such as 2-phenyl-neo-confused porphyrins, through palladium-catalyzed coupling reactions. rsc.org

The general utility of this building block in palladium-catalyzed reactions is highlighted in the following table, which summarizes typical conditions for related Suzuki-Miyaura couplings.

| Catalyst | Base | Solvent(s) | Temperature | Typical Product | Reference |

| Pd[PPh₃]₄ | aq. Na₂CO₃ | Toluene/Ethanol/Water | Reflux | Bipyridines | acs.org |

| PdCl₂(dppf) | - | - | - | 2-Arylated Pyridines | rsc.org |

| Pd(OAc)₂ | K₂CO₃ | tert-BuOH | 70 °C | β-phenylated products | acs.org |

This table represents typical conditions for palladium-catalyzed cross-coupling reactions involving arylboronic acids, illustrating the general context in which this compound is used.

Integration into Novel Organic Frameworks and Architectures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. rsc.org Boronic acids have been instrumental in the development of COFs since their inception, as they can undergo self-condensation to form stable boroxine (B1236090) rings or react with diol linkers to create boronate esters. rsc.orgresearchgate.net

While polyfunctional boronic acids are used to build the primary framework, monofunctional boronic acids such as this compound can serve as powerful tools for functionalizing and modifying COF structures. researchgate.net In a strategy known as co-crystallization or truncation, a monofunctional boronic acid is introduced during the synthesis of a 3D COF. This molecule acts as a capping agent, terminating the growth of the network in one direction. This process not only helps to control the crystallinity and porosity of the resulting material but also allows for the dense functionalization of the COF's internal pore surfaces. researchgate.net

The integration of the (2-(Pyridin-2-yl)phenyl) moiety into a COF introduces specific functionalities. The pyridyl group can act as a Lewis basic site, a hydrogen bond acceptor, or a metal coordination site, imparting new catalytic or selective binding properties to the framework. This approach has been shown to improve the order and porosity of COFs and allows for a high density of functionalization within the material's pores. researchgate.net

Precursor in the Synthesis of Optoelectronic and Functional Materials

The unique electronic characteristics of this compound make it a valuable precursor for materials with interesting optical and electronic properties. The boronic acid group can act as an electron-withdrawing group in its neutral state, R-B(OH)₂, and its interaction with fluoride (B91410) or hydroxide (B78521) ions converts it into an anionic, electron-donating group, [R-B(OH)₃]⁻. nih.gov This switchable electronic nature is key to its use in sensor applications.

When the (2-(Pyridin-2-yl)phenyl) moiety is incorporated into a larger conjugated system, it can facilitate intramolecular charge transfer (ICT), a fundamental process in many optoelectronic materials. nih.gov This property has been exploited to create fluorescent probes. For example, chromophores containing a boronic acid group have been developed as highly sensitive and selective fluorescent sensors for fluoride ions. nih.gov The binding of fluoride to the boron center alters the electronic properties of the molecule, leading to a detectable change in its fluorescence emission, often through a ratiometric response. nih.gov

The synthesis of such functional materials often involves coupling the boronic acid precursor to another aromatic or heterocyclic unit to create the final chromophore. The inherent luminescent properties of the pyridyl-phenyl scaffold can be fine-tuned through chemical modification, making these precursors attractive for the development of new sensory materials and potentially other optoelectronic devices.

Stereoselective Synthesis and Chiral Induction with this compound Derivatives

Rhodium-catalyzed asymmetric conjugate addition is a prominent application for this class of compounds. acs.orgresearchgate.net In these reactions, an arylboronic acid adds to an α,β-unsaturated carbonyl compound in the presence of a chiral rhodium catalyst to produce an enantioenriched product. acs.org The efficiency and enantioselectivity of these reactions can be highly dependent on the structure of the boronic acid and the chiral ligand employed. acs.orgnih.gov The development of bifunctional chiral ligands that can interact with the boronic acid substrate has been shown to accelerate the reaction and improve stereochemical control. acs.org

Derivatives of this compound can be employed in the synthesis of valuable chiral molecules, including 3-substituted piperidines, which are common motifs in pharmaceuticals. nih.govorganic-chemistry.org For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed using arylboronic acids to construct chiral tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.org The ability to use these boronic acid derivatives in palladium-catalyzed asymmetric additions to generate all-carbon quaternary stereocenters further underscores their importance in advanced stereoselective synthesis. caltech.edu

The following table presents findings from studies on asymmetric conjugate additions using related arylboronic acids, demonstrating the context for these applications.

| Metal Catalyst | Chiral Ligand Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference(s) |

| Rhodium | Chiral Diene | α,β-Unsaturated Carbonyls | Chiral Ketones | Up to >99% | acs.org |

| Rhodium | Josiphos | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl Tetrahydropyridines | Up to 99% | nih.govorganic-chemistry.org |

| Palladium | Pyridinooxazoline (PyOX) | β-Substituted Cyclic Enones | Benzylic Quaternary Centers | High | caltech.edu |

| Palladium | N-Heterocyclic Carbene (NHC) | 2,3-Dihydro-4-pyridones | 2-Aryl-4-piperidones | Up to >99.5% | researchgate.net |

This table summarizes results from various asymmetric syntheses using arylboronic acids, indicating the potential of this compound derivatives in similar transformations.

Computational and Theoretical Investigations of 2 Pyridin 2 Yl Phenyl Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and inherent reactivity of (2-(Pyridin-2-yl)phenyl)boronic acid. nih.govtandfonline.com These methods allow for the optimization of the molecule's geometry and the calculation of various electronic descriptors.

The molecular structure of this compound features a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring and its relative position to the phenylboronic acid moiety significantly influence the molecule's electronic properties. DFT calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). tandfonline.comnih.gov The HOMO is typically localized on the electron-rich aromatic system, while the LUMO is often centered on the electron-deficient boronic acid group, indicating its Lewis acidic character. niscpr.res.in The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in

The MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid are expected to be nucleophilic sites, while the boron atom is a primary electrophilic site. tandfonline.comresearchgate.net

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactive tendencies. researchgate.net Theoretical studies are also vital for investigating the stability of the compound. It is known that 2-pyridinyl boronic acids can be unstable and prone to protodeboronation, a side reaction where the C-B bond is cleaved. researchgate.netnih.gov Computational models can elucidate the mechanism and energetics of such degradation pathways. nih.gov

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (Note: These are representative values based on typical calculations for similar aromatic boronic acids.)

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |

| Boron Mulliken Charge | +0.75 | Indicates the electrophilic nature of the boron atom |

Computational Modeling of Reaction Mechanisms (e.g., Transition State Analysis in Catalysis)

Computational modeling is a powerful asset for mapping the intricate pathways of chemical reactions involving this compound, most notably in catalysis. rsc.org This compound is a potential substrate in cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.commdpi.com

Using DFT, chemists can model the entire catalytic cycle of such a reaction. acs.org This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products along the reaction coordinate. mdpi.com A key aspect of this is transition state analysis, where the structure and energy of the highest-energy point along the reaction pathway are determined. The energy of the transition state relative to the reactants defines the activation energy barrier, which governs the reaction rate. acs.org

For the Suzuki-Miyaura reaction, the mechanism typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. Computational studies can clarify the role of this compound in the transmetalation step, where the aryl group is transferred from boron to the metal catalyst (e.g., palladium). The calculations can explore the influence of the base, solvent, and ligands on the energy profile of this step. mdpi.com Furthermore, the intramolecular coordinating ability of the pyridine nitrogen might influence the stability of intermediates and transition states, potentially altering the reaction mechanism or efficiency compared to a simple phenylboronic acid.

Computational modeling also helps in understanding and predicting unwanted side reactions, such as the aforementioned protodeboronation, which competes with the desired cross-coupling. nih.gov By comparing the activation barriers for the productive pathway versus the degradation pathway, reaction conditions can be optimized to favor the desired product.

Table 2: Illustrative Energy Profile for a Key Step (Transmetalation) in a Suzuki-Miyaura Reaction (Note: The values are hypothetical, representing a plausible reaction coordinate for the transfer of the (2-(pyridin-2-yl)phenyl) group to a palladium complex.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Aryl-Pd(II)-Complex + Boronate | 0 |

| Transition State (TS) | Structure for aryl group transfer | +15.5 |

| Products | Diaryl-Pd(II)-Complex + Borate (B1201080) byproduct | -5.0 |

Prediction of Ligand-Metal Interactions and Coordination Geometries

The structure of this compound makes it a fascinating ligand for metal complexation. The presence of the pyridine nitrogen atom in the ortho position relative to the carbon-boron bond allows it to act as a bidentate [N,O] or [N,C] chelating ligand. mdpi.comresearchgate.net The pyridine nitrogen acts as a Lewis base, while the boronic acid moiety can coordinate to a metal center, especially after conversion to a borinate ester. This chelation can lead to the formation of stable, cyclic metal complexes. mdpi.comresearchgate.net

Computational methods, primarily DFT, are used to predict and analyze the nature of these ligand-metal interactions. mdpi.com These calculations can:

Determine Coordination Geometries: Optimize the 3D structure of the metal complex to predict bond lengths, bond angles, and dihedral angles, revealing the preferred coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral). mdpi.comresearchgate.net

Analyze Bonding: Quantify the strength and nature of the coordinate bonds. Techniques like Natural Bond Orbital (NBO) analysis can describe the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals.

This predictive power is crucial in the design of new catalysts, where the geometry of the metal complex dictates its reactivity and selectivity, and in materials science for creating novel supramolecular structures. researchgate.net

Table 3: Illustrative Predicted Geometric Parameters for a Hypothetical Palladium(II) Complex with (2-(Pyridin-2-yl)phenyl)boronate (Note: These values are representative for a square planar Pd(II) complex with bidentate [N,C] chelation.)

| Parameter | Predicted Value | Description |

| Pd-N Bond Length | 2.05 Å | Distance between Palladium and Pyridine Nitrogen |

| Pd-C Bond Length | 2.00 Å | Distance between Palladium and Phenyl Carbon |

| N-Pd-C Bite Angle | 81.0° | Angle formed by the chelating atoms and the metal |

| C-C-B-O Dihedral Angle | 15.0° | Torsion angle indicating planarity of the boronic acid group |

Structure-Reactivity Relationships from a Theoretical Perspective

A central goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. nih.gov For this compound, computational studies can systematically probe how structural modifications impact its behavior.

Furthermore, theoretical models can predict how adding different substituents to either the pyridine or the phenyl ring would alter the molecule's reactivity. For example, adding an electron-withdrawing group is expected to increase the Lewis acidity of the boron atom and lower the molecule's pKa. mdpi.commdpi.com Conversely, an electron-donating group would have the opposite effect.

Quantitative Structure-Activity Relationship (QSAR) studies represent a more formalized approach to this concept. nih.gov Although no specific QSAR models for this compound were identified, this methodology is widely applied to related compounds. In a QSAR study, a statistical model is built to correlate calculated structural or electronic descriptors (e.g., orbital energies, partial charges, molecular shape) with an experimentally observed activity, such as reaction rate or biological potency. mdpi.comnih.gov Such models, once validated, can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward molecules with desired properties.

Table 4: Illustrative Theoretical Structure-Reactivity Correlations (Note: This table summarizes expected trends based on general chemical principles and computational studies of related compounds.)

| Structural Parameter | Effect on Reactivity Descriptor | Theoretical Rationale |

| Dihedral angle between rings | Increased angle may decrease Suzuki coupling reactivity. | Reduced π-conjugation affects the electronic properties of the transmetalating aryl group. |

| Electron-withdrawing group on pyridine ring | Lowers the pKa of the boronic acid. | Inductive and mesomeric effects increase the electrophilicity of the boron atom, stabilizing the boronate anion. nih.gov |

| Electron-donating group on phenyl ring | Increases HOMO energy, potentially increasing reactivity in oxidative additions. | Increases electron density on the aromatic system, making it a better nucleophile. |

| Intramolecular B-N coordination | Can stabilize the molecule but may increase the barrier for protodeboronation. | Formation of a dative bond alters the charge distribution and stability of the boronic acid moiety. nih.gov |

Future Perspectives and Emerging Research Directions for 2 Pyridin 2 Yl Phenyl Boronic Acid

Development of Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste. Research into the synthesis of (2-(Pyridin-2-yl)phenyl)boronic acid is increasingly focused on developing more sustainable and efficient methodologies that move beyond traditional multi-step sequences involving organolithium or Grignard reagents.

A primary focus is the advancement of transition-metal-catalyzed C-H activation and borylation . This strategy offers a highly atom-economical route by directly converting C-H bonds on the phenyl ring of 2-phenylpyridine (B120327) into C-B bonds, thus avoiding the need for pre-functionalized aryl halides. researchgate.netrsc.org Catalysts based on iridium and rhodium have shown particular promise for the selective borylation of arenes and heterocycles. arkat-usa.orgresearchgate.net Future work will likely concentrate on developing catalysts that utilize more abundant and less toxic first-row transition metals, such as iron or nickel, to further enhance the sustainability of the process. digitellinc.com

Another emerging area is the use of photoredox catalysis . This approach utilizes visible light to generate reactive intermediates under mild conditions, potentially reducing the energy consumption and harsh reagents associated with traditional methods. researchgate.netcam.ac.uk The development of photoredox-mediated borylation reactions could provide a novel and environmentally benign pathway to this compound and its derivatives.

Furthermore, simplifying the synthesis of boronic acids from readily available starting materials like aryl chlorides, using reagents such as tetrahydroxydiboron, represents a significant step towards more practical and sustainable large-scale production. acs.org These methods reduce the reliance on more expensive and less stable aryl bromides or iodides, aligning with green chemistry principles.

| Synthetic Strategy | Key Features & Future Direction |

| C-H Borylation | High atom economy; avoids pre-functionalization. Future focus on earth-abundant metal catalysts (Fe, Ni). researchgate.netdigitellinc.com |

| Photoredox Catalysis | Uses visible light; mild reaction conditions. Development of novel photocatalytic systems for direct borylation. researchgate.net |

| Direct Synthesis | Utilizes cheaper starting materials (e.g., aryl chlorides). Optimization for broader substrate scope and efficiency. acs.org |

Exploration of Novel Reactivity Patterns

While extensively used in Suzuki-Miyaura cross-coupling, the full reactive potential of this compound remains largely untapped. Its unique structure, with the proximate pyridyl nitrogen, leads to distinct reactivity, including a notable instability and propensity for protodeboronation under certain conditions. researchgate.netnih.gov This "2-pyridyl problem" is itself a reactivity pattern that researchers are learning to control and even exploit.

Future research is geared towards several key areas:

Harnessing Instability: Instead of viewing the tendency for protodeboronation solely as a challenge, future work may explore this C-B bond lability for controlled, traceless reactions where the boronic acid group is used as a transient directing group before being removed.

Radical-Based Transformations: The emergence of photoredox catalysis allows boronic acids to serve as precursors for carbon-centered radicals via single-electron transfer mechanisms. researchgate.netcam.ac.uk This opens up a vast array of new, non-traditional bond-forming reactions for this compound, moving far beyond its role as a two-electron nucleophile.

Catalyst-Controlled Regioselectivity: The reactivity of the pyridine (B92270) ring can be modulated. For example, rhodium catalysts with different ligands have been shown to control the regioselective addition of aryl boron nucleophiles to either the C2 or C6 position of activated pyridinium (B92312) salts. nih.gov This demonstrates that external stimuli (the catalyst) can dictate the reactivity pattern of related systems, a concept that could be applied more broadly.

Stabilized Surrogates: To circumvent the inherent instability, various surrogates like N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates have been developed. researchgate.netnih.gov Exploring the unique reactivity of these stable, yet readily activated, derivatives in novel transformations is a promising research direction.

Integration into Advanced Catalytic Cycles

A significant shift in the future application of this compound will be its transition from a simple reagent to an integral component of advanced catalytic systems. The bifunctional nature of the molecule makes it an excellent candidate for use as an ancillary ligand in transition metal catalysis.

The development of boryl pincer ligands is a prime example of this evolution. In these systems, a boron atom is incorporated into the ligand backbone, directly influencing the electronic and steric environment of the metal center. researchgate.net Such ligands have demonstrated unique efficacy in C-H activation reactions. acs.orgchemrxiv.org this compound can serve as a precursor to sophisticated pincer ligands where the pyridyl nitrogen and the boron atom coordinate to a metal, creating a highly stable and reactive catalytic species.

Moreover, the field of boronic acid catalysis (BAC) is rapidly expanding. In BAC, the boronic acid acts as a mild Lewis acid catalyst to activate substrates, particularly those containing hydroxyl groups. The pyridyl moiety in this compound could modulate this catalytic activity through intramolecular coordination or by acting as a basic site, potentially leading to novel cooperative or bifunctional catalytic cycles.

The integration with other catalytic paradigms, such as synergistic photoredox and boronic acid catalysis , represents a frontier in the field. nih.gov In such systems, the boronic acid could reversibly bind to a substrate, positioning it for a subsequent transformation mediated by a photocatalyst. This dual activation strategy enables reactions that are not possible with either catalyst alone.

| Catalytic Role | Mechanism & Potential Application |

| Ancillary/Pincer Ligand | Boron and nitrogen atoms coordinate to a metal center, creating a defined catalytic pocket for reactions like C-H activation. researchgate.netacs.org |

| Lewis Acid Catalyst | The boronic acid group activates substrates (e.g., alcohols, carboxylic acids) for subsequent reactions. The pyridyl group may assist in this catalysis. |

| Synergistic Catalysis | Acts in concert with another catalytic cycle (e.g., photoredox) to enable novel transformations, such as selective functionalization of complex molecules. nih.gov |

Potential for Integration into Dynamic Covalent Chemistry (DCC) Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptive and stimuli-responsive materials. Boronic acids are exemplary building blocks for DCC due to their ability to form reversible boronate esters with 1,2- and 1,3-diols. researchgate.netnih.govbath.ac.uk This reaction is dynamic, with the stability of the boronate ester being sensitive to pH, temperature, and the presence of competing diols. nih.gov

This compound is particularly well-suited for the construction of advanced DCC systems for several reasons:

Dual Functionality: It possesses both a dynamic covalent bonding site (the boronic acid) and a site for non-covalent interactions like hydrogen bonding or metal coordination (the pyridyl nitrogen). This allows for the creation of multi-level, hierarchical self-assembled structures that can respond to multiple stimuli.

Modulated Reversibility: The electronic properties imparted by the pyridyl group can influence the pKa of the boronic acid, thereby tuning the pH range over which the dynamic covalent exchange occurs. researchgate.net

Advanced Materials: This compound can be incorporated as a cross-linker or a functional side-group in polymers to create self-healing hydrogels, recyclable thermosets, and stimuli-responsive drug delivery vehicles. rsc.orgmdpi.comrsc.org For example, a polymer functionalized with this compound could be cross-linked with a diol-containing polymer (like polyvinyl alcohol), and the resulting material could be disassembled or reconfigured by changing the pH.

Recent advances in boronic acid-based "dynamic click chemistry," such as the formation of iminoboronates and salicylhydroxamic–boronates, further expand the toolkit for creating dynamic systems with varied kinetics and stability. rsc.org The unique electronic and coordinating properties of the (2-(Pyridin-2-yl)phenyl) scaffold make it an exciting candidate for these next-generation dynamic materials.

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for detecting and quantifying trace impurities in (2-(Pyridin-2-yl)phenyl)boronic acid during synthesis?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective for simultaneous determination of boronic acid impurities at sub-ppm levels. For example, a validated LC-MS/MS method achieved a limit of detection (LOD) of 0.03 ppm and limit of quantification (LOQ) of 0.1 ppm for structurally similar boronic acids (e.g., methyl phenyl boronic acid). Key parameters include using a C18 column, mobile phase gradients of acetonitrile and ammonium formate, and electrospray ionization (ESI) in negative mode. Validation should follow ICH guidelines for linearity (R² > 0.99), accuracy (90–110%), and robustness .

Q. How can researchers optimize the synthesis of this compound to avoid low yields and purification challenges?

- Methodological Answer : To mitigate issues like boroxine formation or irreversible silica gel binding during purification:

- Use anhydrous reaction conditions and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of the boronic acid.

- Employ slow addition of reagents (e.g., Grignard or lithium reagents) to control exothermic reactions.

- Replace traditional column chromatography with recrystallization or pH-selective extraction (e.g., adjusting aqueous phase pH to 5–6 to protonate pyridinyl groups, enhancing solubility differences).

- Monitor reaction progress via <sup>11</sup>B NMR to confirm boron-containing intermediates .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory reactivity outcomes during Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected side products or low coupling efficiency) often arise from electronic effects of the pyridinyl group. Strategies include:

- Pre-activation of the boronic acid : Use stoichiometric bases (e.g., K2CO3) or fluoride sources (e.g., CsF) to enhance transmetallation.

- Ligand screening : Test Pd catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) to stabilize oxidative addition intermediates.

- Solvent optimization : Polar aprotic solvents like DMF or THF may improve solubility of the boronic acid, while toluene can suppress protodeboronation.

- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions in electron-rich systems, as observed in failed attempts with thiophene derivatives .

Q. How can the supramolecular interactions of this compound with biomolecules be systematically studied for glycoprotein sensing applications?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on a gold chip functionalized with self-assembled monolayers (SAMs). Monitor binding kinetics with glycoproteins (e.g., fetuin) in real-time, varying pH (optimal at 8.5–9.0 for boronate ester formation).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity for cis-diol motifs.

- Competitive assays : Use alizarin red S (ARS) as a fluorescent reporter; displacement by glycoproteins correlates with binding affinity.

- X-ray crystallography : Co-crystallize the compound with model sugars (e.g., fructose) to resolve binding geometries .

Q. What advanced functionalization approaches enable the incorporation of this compound into metal-organic frameworks (MOFs) or polymeric materials?

- Methodological Answer :

- Post-synthetic modification (PSM) : React pre-formed MOFs (e.g., UiO-66-NH2) with the boronic acid via Suzuki coupling, leveraging Pd catalysts grafted onto MOF nodes.

- Co-polymerization : Use the boronic acid as a monomer in condensation reactions with diols (e.g., 1,4-benzenediboronic acid) to form boronate ester-linked polymers.

- Click chemistry : Functionalize alkynyl-modified surfaces (e.g., azide-functionalized silica) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) after introducing an alkyne group to the boronic acid .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound across different cross-coupling studies?

- Methodological Answer : Discrepancies often stem from:

- Substrate electronic effects : Pyridinyl groups can act as π-acceptors, altering Pd intermediate stability. Compare studies using Hammett σm parameters to correlate substituent effects.

- Trace moisture content : Even 50 ppm H2O can hydrolyze boronic acids; use Karl Fischer titration to quantify moisture in solvents/reagents.

- Catalyst preformation : Pre-catalysts like Pd(OAc)2/SPhos may perform differently in situ vs. pre-isolated. Conduct control reactions with identical catalyst activation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.